molecular formula C20H23NO4 B2794555 2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1324746-29-3

2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No. B2794555
CAS RN: 1324746-29-3
M. Wt: 341.407
InChI Key: ZHIJEPFWEBUCPS-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The compound “2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate” is typically available in powder form . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved data.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has focused on the synthesis of various derivatives related to 2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate. For instance, Yavari et al. (2002) conducted a study on the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates using ethyl 2-arylamino-2-oxo-acetates in a complex reaction. This study revealed a high energy barrier for rotation around the N-aryl single bond, indicating observable atropisomerism (Yavari, Aghazadeh, & Tafazzoli, 2002).

  • Another study by Yavari et al. (2005) investigated the synthesis of similar compounds and again highlighted the significant energy barrier for rotation around the N-aryl bond, leading to atropisomerism. This study contributes to understanding the dynamic behavior of these molecules (Yavari, Nasiri, & Djahaniani, 2005).

Potential Applications in Materials Science

  • Research by Lv et al. (2009) synthesized a depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, using a facile approach and analyzed its crystal structure. The compound crystallized in the monoclinic space group, and its structural analysis could offer insights into material properties and applications (Lv et al., 2009).

properties

IUPAC Name

[2-(2,3-dimethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-24-17-10-8-16(9-11-17)12-20(23)25-13-19(22)21-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIJEPFWEBUCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=CC(=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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